molecular formula C17H24F2N2O2 B5104427 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

Cat. No. B5104427
M. Wt: 326.4 g/mol
InChI Key: ABBTZIDRXZQPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as DFP-10825, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine-based compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and central nervous system. It is involved in the regulation of pain, appetite, and mood. 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide binds to the CB1 receptor and blocks its activity, resulting in a decrease in pain and inflammation.
Biochemical and Physiological Effects
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to decrease anxiety and improve mood in animal models. 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and mood.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the function of the endocannabinoid system. 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been shown to have low toxicity and is well tolerated in animal models.
However, there are also limitations to the use of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. It is also expensive and may not be readily available to all researchers.

Future Directions

There are several future directions for the use of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in scientific research. One direction is to study its potential therapeutic effects in human clinical trials. 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models, and it may have potential as a treatment for chronic pain and inflammation in humans.
Another direction is to study its potential as a tool for studying the endocannabinoid system in humans. The endocannabinoid system is involved in the regulation of pain, inflammation, and mood, and 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide may be a valuable tool for studying its function in humans.
Conclusion
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a synthetic compound that has been widely used in scientific research. It has potent analgesic and anti-inflammatory effects in animal models and has been shown to modulate the activity of the endocannabinoid system. 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a valuable tool for studying the function of the endocannabinoid system and may have potential as a treatment for chronic pain and inflammation in humans. Future research on 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide may lead to a better understanding of the endocannabinoid system and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction between 2,4-difluoroaniline and 1-isopropyl-4-piperidone in the presence of a reducing agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been used in scientific research to study the role of piperidine-based compounds in various physiological processes. It has been shown to have potent analgesic and anti-inflammatory effects in animal models. 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been used to study the function of the endocannabinoid system in the brain. It has been shown to modulate the activity of the CB1 receptor, which is involved in the regulation of pain and inflammation.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-11(2)21-8-6-14(7-9-21)20-17(22)12(3)23-16-5-4-13(18)10-15(16)19/h4-5,10-12,14H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBTZIDRXZQPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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